molecular formula C14H22N2O3 B4940987 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol

5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol

Cat. No. B4940987
M. Wt: 266.34 g/mol
InChI Key: BOQPCEIIHGBEOL-UHFFFAOYSA-N
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Description

5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol, also known as MPHP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPHP belongs to a class of compounds called phenols and has been found to possess several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol is not fully understood. However, it has been proposed that 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol exerts its effects through the modulation of various signaling pathways. For example, in neuroprotection, 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol can activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress response genes. In cancer treatment, 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol can inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In cardiovascular disease, 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol can activate the NO/cGMP pathway, which is involved in vasodilation.
Biochemical and Physiological Effects
5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol has been found to possess several biochemical and physiological effects. In addition to its antioxidant and vasodilatory properties, 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol has been shown to possess anti-inflammatory, anti-apoptotic, and anti-proliferative effects. These effects are thought to be mediated through the modulation of various signaling pathways.

Advantages and Limitations for Lab Experiments

5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also possesses several biochemical and physiological effects, making it a useful tool for studying various signaling pathways. However, 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol. One area of research is the development of 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol derivatives with improved efficacy and selectivity. Another area of research is the investigation of 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol in combination with other compounds for synergistic effects. Additionally, the therapeutic potential of 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol in other areas, such as diabetes and neurodegenerative diseases, should be explored. Finally, the development of new methods for the delivery of 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol to target tissues should be investigated.
Conclusion
In conclusion, 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol is a compound with significant potential for therapeutic applications. Its synthesis method is relatively straightforward, and it possesses several biochemical and physiological effects. While its mechanism of action is not fully understood, 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol has been shown to modulate various signaling pathways. Future research should focus on the development of 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol derivatives, investigation of its therapeutic potential in other areas, and development of new methods for its delivery.

Synthesis Methods

The synthesis of 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol involves the reaction of 2-methoxyphenol with 4-(2-hydroxyethyl)-1-piperazine in the presence of a catalyst. The reaction results in the formation of 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.

Scientific Research Applications

5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol has been studied for its potential therapeutic applications in several areas, including neuroprotection, cancer treatment, and cardiovascular disease. In neuroprotection, 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol has been found to possess antioxidant properties and can protect neuronal cells from oxidative stress-induced damage. In cancer treatment, 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, 5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol has been found to possess vasodilatory effects and can improve blood flow.

properties

IUPAC Name

5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-19-14-3-2-12(10-13(14)18)11-16-6-4-15(5-7-16)8-9-17/h2-3,10,17-18H,4-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQPCEIIHGBEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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